molecular formula C13H9NO5S3 B15026304 N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide

Cat. No.: B15026304
M. Wt: 355.4 g/mol
InChI Key: GEUQHFHLRHDTPU-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide: is a complex organic compound with a unique structure that includes both benzoxathiol and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-1,3-benzoxathiol with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxathiol and thiophene rings.

    Reduction: Reduced forms of the sulfonyl and carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The benzoxathiol and thiophene moieties may play a role in binding to specific sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,3-benzoxathiol-5-yl)acetamide
  • 2-oxo-1,3-benzoxathiol-5-yl 2-chlorobenzoate
  • 4-ethyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Uniqueness

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide is unique due to the presence of both benzoxathiol and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H9NO5S3

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylacetamide

InChI

InChI=1S/C13H9NO5S3/c1-8(15)14(22(17,18)12-3-2-6-20-12)9-4-5-10-11(7-9)21-13(16)19-10/h2-7H,1H3

InChI Key

GEUQHFHLRHDTPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC(=O)S2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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